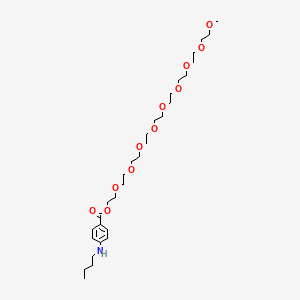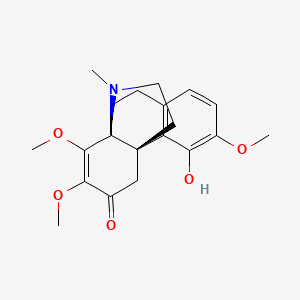
Aknadinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aknadinine is a biochemical Isolated from Stephania sutchuenensis.
Applications De Recherche Scientifique
Alkaloid Composition and Extraction
Aknadinine, along with aknadicine and aknadilactam, is identified as a new alkaloid extracted from Stephania hermandifolia and S. Sasakii. These compounds' constitutions have been studied for their unique chemical structures (Moza, Bhaburi, Basu, Kunitomo, Okamoto, Yuge, Nagai, & Ibuka, 1970).
Cytotoxic Effects
Aknadinine's cytotoxic effects were explored alongside 1-nitroaknadinine and sinococuline. The research showed low toxicity of aknadinine towards tested cells, including a fibroblast cell line, tumor cell lines, and rat alveolar macrophage culture (Liu, Wang, & Che, 1996).
Chemical Structure and Synthesis
A study focused on the synthesis of hasubanan alkaloids, including aknadinine, through a series of complex chemical processes. This research contributes to understanding the chemical pathways and potential applications of aknadinine (Nielsen, Nielsen, Jones, Toll, Asplund, & Castle, 2009).
Pharmacological Properties
Hasubanan alkaloids, including aknadinine, have been subject to pharmacological screenings for antitumor activity. Although specific results remain unclear, this indicates an interest in the potential therapeutic applications of aknadinine (Matsui, 1988).
Natural Occurrence and Extraction
Aknadinine is among the alkaloids identified in Stephania cepharantha, indicating its natural occurrence and providing a basis for its extraction and potential uses in various scientific fields (Kashiwaba, Morooka, Kimura, Ono, Toda, Suzuki, & Sano, 1996).
Bioactive Component Analysis
A recent study on Stephania epigaea identified aknadinine as a key bioactive component. The research aimed to predict therapeutic targets and explore potential molecular mechanisms, highlighting aknadinine's significance in medicinal applications (Li, Li, Mao, Du, Brown, Min, Zhang, Zhong, Dong, Liu, & Lin, 2022).
Propriétés
Numéro CAS |
24148-86-5 |
|---|---|
Nom du produit |
Aknadinine |
Formule moléculaire |
C20H25NO5 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(1S,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C20H25NO5/c1-21-10-9-19-11-13(22)17(25-3)18(26-4)20(19,21)8-7-12-5-6-14(24-2)16(23)15(12)19/h5-6,23H,7-11H2,1-4H3/t19-,20+/m0/s1 |
Clé InChI |
XLWYWPDYNLZUJS-WOJBJXKFSA-N |
SMILES isomérique |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
SMILES canonique |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aknadinine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



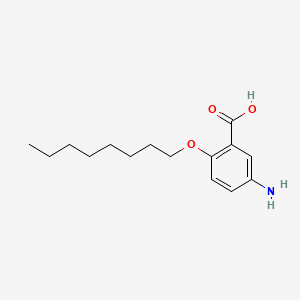
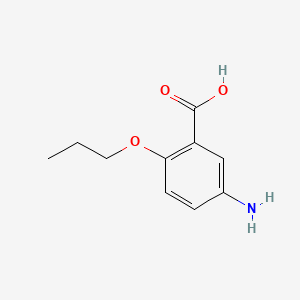
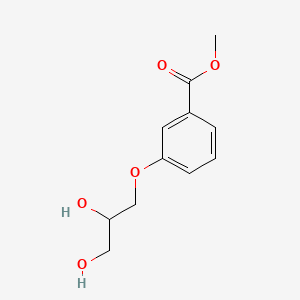
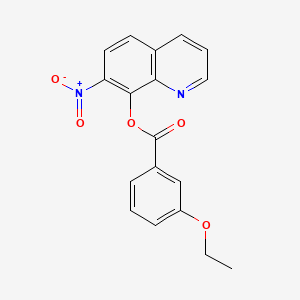
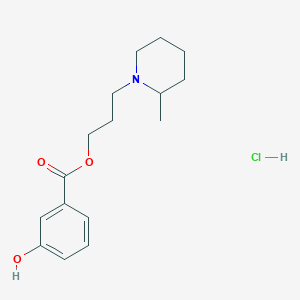
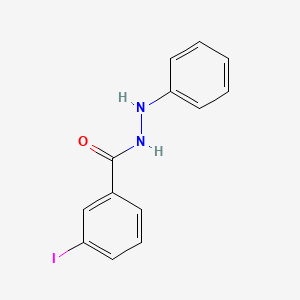
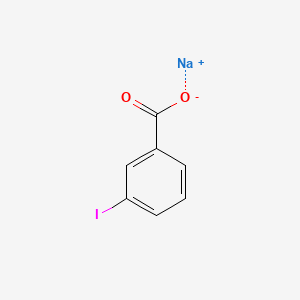
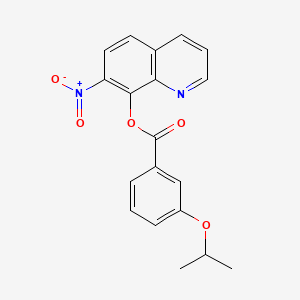
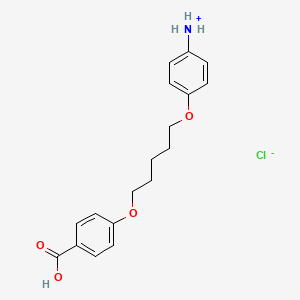
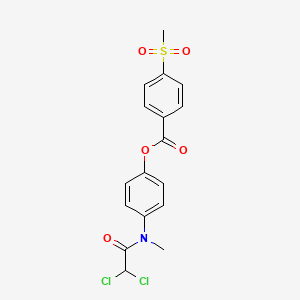
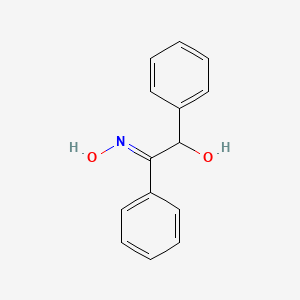
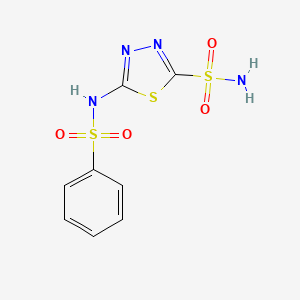
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
